molecular formula C14H13NO3 B1429635 2-(3-oxocyclohexyl)-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 409109-10-0

2-(3-oxocyclohexyl)-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No. B1429635
M. Wt: 243.26 g/mol
InChI Key: OGGPZZFCSMEQJG-UHFFFAOYSA-N
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Description

The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include its appearance (solid, liquid, color, etc.) and any distinctive odors.



Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This could involve various organic chemistry reactions, such as addition, substitution, elimination, or rearrangement reactions.



Molecular Structure Analysis

Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used to determine molecular structure.



Chemical Reactions Analysis

This involves understanding how the compound reacts with other substances. This could involve studying its reactivity, stability, and the various products it forms during chemical reactions.



Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties. Chemical properties might include acidity/basicity, reactivity with common reagents, and stability under various conditions.


Scientific Research Applications

Efficacy and Safety in Psychotic and Mood Disorders

Research on lurasidone, a compound with a similar complex structure, highlights its efficacy and safety in the treatment of psychotic and major affective disorders. Lurasidone has shown promise in short-term treatment of schizophrenia and acute bipolar depression, with a low risk of inducing weight-gain, metabolic, or cardiac abnormalities. However, its risk of akathisia may exceed that of other modern antipsychotics, and further long-term testing is needed (Pompili et al., 2018).

Advances in Electronic Devices

The development of π-conjugated organic donor–acceptor type polymers, including those based on diketopyrrolopyrrole (DPP) and its isomers, has significant implications for electronic devices. These high-performance electron-deficient pigments have potential in electronic device applications, outperforming DPP-based ones due to their distinct optical, electrochemical, and device performance characteristics (Deng et al., 2019).

Environmental Safety of Herbicides

Mesotrione, a structurally related herbicide, demonstrates efficient control over sensitive crops with a favorable toxicological and environmental profile. Its rapid degradation by soil microorganisms and low risk to non-target organisms and the environment underline its safety of use in agricultural practices (Carles et al., 2017).

Synthesis of Heterocyclic Compounds

Isatin derivatives, which share a similar core structure, serve as versatile substrates for synthesizing a wide range of pharmacologically active compounds. Their applications in forming N-heterocycles have been extensively reviewed, showcasing their synthetic versatility and the vast biological activities of their derivatives (Sadeghian & Bayat, 2022).

Catalytic Oxidation for Chemical Industry

Research on the controllable and selective catalytic oxidation of cyclohexene outlines the synthesis of valuable chemical intermediates. This demonstrates the importance of catalyst tuning for achieving targeted products, highlighting the synthetic value of such reactions in both academic and industrial settings (Cao et al., 2018).

Safety And Hazards

Safety and hazard information is crucial when handling any chemical substance. This information can be found in the compound’s Material Safety Data Sheet (MSDS).


Future Directions

Future directions could involve potential applications of the compound, areas of research interest, and how the compound could be modified to enhance its properties or reduce its side effects.


Please note that the availability of this information can vary depending on the compound. For a specific compound, it would be necessary to consult the relevant scientific literature or databases. I hope this general information is helpful! If you have any other questions, feel free to ask.


properties

IUPAC Name

2-(3-oxocyclohexyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c16-10-5-3-4-9(8-10)15-13(17)11-6-1-2-7-12(11)14(15)18/h1-2,6-7,9H,3-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGGPZZFCSMEQJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(=O)C1)N2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-oxocyclohexyl)-2,3-dihydro-1H-isoindole-1,3-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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